Cas no 1453315-97-3 (Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a fused oxa-aza ring system, which serves as a versatile intermediate in organic synthesis. Its rigid spiro scaffold and functional groups make it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. The ketone moiety offers further derivatization potential, enabling diverse transformations. This compound is particularly useful in the synthesis of biologically active molecules, where its structural complexity and reactivity can streamline the development of novel pharmacophores. Its well-defined stereochemistry also supports applications in asymmetric synthesis.
Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate structure
1453315-97-3 structure
商品名:Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS番号:1453315-97-3
MF:C11H17NO4
メガワット:227.2570
MDL:MFCD27664903
CID:4605844
PubChem ID:329768599

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
    • t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 1453315-97-3
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane 95%
    • SB50873
    • CS-0183463
    • tert-Butyl8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
    • EN300-744208
    • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, 95%
    • SY321647
    • WS-01702
    • DB-189446
    • P18247
    • DTXSID001137967
    • MFCD27664903
    • Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
    • MDL: MFCD27664903
    • インチ: 1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)8(13)4-5-15-11/h4-7H2,1-3H3
    • InChIKey: ITVGWURCDQLPGN-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C21CN(C(=O)OC(C)(C)C)C2)=O

計算された属性

  • せいみつぶんしりょう: 227.11575802 g/mol
  • どういたいしつりょう: 227.11575802 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • ぶんしりょう: 227.26
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • ゆうかいてん: 63-68 °C

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P301+P312+P330
  • 危険物輸送番号:NONH for all modes of transport
  • セキュリティの説明: H303+H313+H333
  • ちょぞうじょうけん:2-8°C

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB535079-500mg
t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, 95%; .
1453315-97-3 95%
500mg
€645.80 2024-06-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00209-5G
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
5g
¥ 14,394.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00209-10G
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
10g
¥ 23,991.00 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1254133-250mg
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
250mg
¥2073 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES00209-1G
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
1g
¥ 4,798.00 2023-04-05
Chemenu
CM210065-1g
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 95%
1g
$*** 2023-03-30
TRC
B871618-5mg
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3
5mg
$ 95.00 2022-06-06
abcr
AB535079-500 mg
t-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, 95%; .
1453315-97-3 95%
500MG
€867.50 2023-07-10
eNovation Chemicals LLC
D618993-100mg
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
100mg
$185 2024-07-21
eNovation Chemicals LLC
D618993-500MG
tert-butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
1453315-97-3 97%
500mg
$420 2024-07-21

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 関連文献

Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateに関する追加情報

Recent Advances in the Application of Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) in Chemical Biology and Pharmaceutical Research

The compound Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-97-3) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of spirocyclic scaffolds for drug discovery. This spirocyclic structure, characterized by its unique 5-oxa-2-azaspiro[3.4]octane core, has garnered significant attention due to its potential applications in modulating protein-protein interactions and serving as a constrained peptidomimetic framework. Recent studies have highlighted its utility in the design of protease inhibitors and allosteric modulators for challenging therapeutic targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthetic route to this compound via a [3+2] cycloaddition strategy, achieving a 78% yield with excellent diastereoselectivity (dr >20:1). The researchers utilized this intermediate to construct a series of SARS-CoV-2 main protease inhibitors, with the spirocyclic moiety proving critical for maintaining optimal binding geometry while improving metabolic stability. Molecular dynamics simulations revealed that the tert-butyl ester group at the 2-position significantly contributes to the compound's membrane permeability, as evidenced by PAMPA assays showing a Pe value of 18.7 × 10^-6 cm/s.

In parallel developments, a Nature Communications paper (2024) reported the application of 1453315-97-3 in the synthesis of covalent KRAS G12C inhibitors. The spirocyclic scaffold was functionalized with an acrylamide warhead, yielding compounds with sub-nanomolar affinity (IC50 = 0.3 nM) and remarkable selectivity (>1000-fold over WT KRAS). Cryo-EM studies confirmed that the 5-oxa-2-azaspiro[3.4]octane core induces a unique binding pocket conformation, enabling unprecedented interactions with switch-II region residues. These findings position this chemical scaffold as a versatile platform for addressing previously "undruggable" oncogenic targets.

The compound's utility extends beyond oncology applications. A recent ACS Chemical Biology report (2024) detailed its incorporation into macrocyclic peptides targeting GPCRs. By serving as a rigid, polar hinge region, the 8-oxo-5-oxa-2-azaspiro[3.4]octane unit enabled the development of orally bioavailable neuropeptide Y receptor modulators with picomolar potency (Ki = 23 pM) and 18-hour plasma half-life in preclinical models. The tert-butyl carboxylate group was found to be crucial for both solubility (improving aqueous solubility by 15-fold compared to methyl ester analogs) and as a prodrug moiety that undergoes esterase-mediated activation in vivo.

From a synthetic chemistry perspective, significant progress has been made in the large-scale production of 1453315-97-3. A 2023 Organic Process Research & Development publication described a continuous flow process that achieves 85% yield at kilogram scale, addressing previous challenges with exothermicity in the key ring-closing step. The optimized protocol employs enzymatic resolution (using Candida antarctica lipase B) to obtain the desired (S)-enantiomer with >99% ee, critical for chiral drug development. This advancement has reduced production costs by approximately 40%, making the compound more accessible for medicinal chemistry programs.

Looking forward, the unique physicochemical properties of this spirocyclic scaffold - including its balanced lipophilicity (clogP = 1.2), polar surface area (85 Ų), and conformational rigidity - position it as a privileged structure in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of 1453315-97-3 in their preclinical pipelines, particularly for CNS targets where the scaffold's ability to cross the blood-brain barrier (as demonstrated by in situ perfusion studies with a PS product of 4.7 × 10^-3 mL/s/g) offers distinct advantages. Ongoing research is exploring its application in targeted protein degradation and covalent inhibitor design, suggesting this compound will remain at the forefront of innovative drug discovery approaches in the coming years.

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Amadis Chemical Company Limited
(CAS:1453315-97-3)Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
A909412
清らかである:99%
はかる:10g
価格 ($):3041.0